molecular formula C14H12ClFO B3043298 (3-Chloro-4-fluorophenyl)(p-tolyl)methanol CAS No. 842140-53-8

(3-Chloro-4-fluorophenyl)(p-tolyl)methanol

Cat. No. B3043298
CAS RN: 842140-53-8
M. Wt: 250.69 g/mol
InChI Key: DBENVWSWIPQLIT-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)(p-tolyl)methanol, also known as CPFM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPFM is a white crystalline solid and is commonly used as a building block in the synthesis of other chemicals.

Scientific Research Applications

Proteomics Research

“3-Chloro-4-fluoro-4’-methylbenzhydrol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.

Synthesis of Heteroaryl Amines

This compound has been used in the synthesis of heteroaryl amines . Heteroaryl amines are a class of organic compounds that contain a heteroaryl group (a cyclic compound that has atoms of at least two different elements as members of its ring) and an amine group. They are important intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Reductive Amination

“3-Chloro-4-fluoro-4’-methylbenzhydrol” can be used in reductive amination processes . Reductive amination is a method for the synthesis of secondary and tertiary amines. This process involves the conversion of a carbonyl group (C=O) to an amine (NH2) via an intermediate imine or iminium ion, in the presence of a reducing agent .

Pharmaceutical Research

Given its role in the synthesis of heteroaryl amines and reductive amination, “3-Chloro-4-fluoro-4’-methylbenzhydrol” could potentially be used in pharmaceutical research . Many biologically active molecules and pharmaceutical ingredients contain secondary amines, making this compound a valuable tool in the development of new drugs .

Dye and Fine Chemicals Production

Secondary amines and their derivatives constitute many biologically active molecules and are important intermediates in the synthesis of active pharmaceutical ingredients, dyes, and fine chemicals . Therefore, “3-Chloro-4-fluoro-4’-methylbenzhydrol” could potentially be used in the production of dyes and fine chemicals .

Organofluorine Chemistry

“3-Chloro-4-fluoro-4’-methylbenzhydrol” is an organofluorine compound . Organofluorine chemistry involves the study of organofluorines, organic compounds that contain a carbon–fluorine bond. The unique properties of this bond make it important in the development of pharmaceuticals, agrochemicals, and surfactants .

Safety and Hazards

While specific safety and hazard information for “(3-Chloro-4-fluorophenyl)(p-tolyl)methanol” is not provided in the search results, general safety precautions for handling chemical compounds should always be followed. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-13(16)12(15)8-11/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENVWSWIPQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224641
Record name 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-fluorophenyl)(p-tolyl)methanol

CAS RN

842140-53-8
Record name 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoro-α-(4-methylphenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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